
Dotinurad
Übersicht
Beschreibung
Dotinurad is a novel selective urate reabsorption inhibitor developed for the treatment of hyperuricemia and gout. It works by inhibiting the urate transporter 1, which is responsible for the reabsorption of urate in the kidneys. This inhibition leads to increased excretion of uric acid, thereby lowering serum urate levels. This compound has been approved for use in Japan and is undergoing clinical trials in other regions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dotinurad involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is designed to be cost-effective and environmentally friendly, with stringent quality control measures to ensure consistency and safety of the final product .
Analyse Chemischer Reaktionen
Table 1: Urate Uptake Inhibition (UUI) and Multidrug Resistance-Associated Protein 4 (MRP4) Inhibition Activity (MIA) of Selected Derivatives
Compound | R₁ | UUI IC₅₀ (μM) | MIA IC₅₀ (μM) | LogP |
---|---|---|---|---|
2a | H | 2.5 | 43%* | 2.70 |
2c | I | 5.3 | 53 μM | 4.05 |
2g | Cyclopropyl | 8.8 | 24 μM | 3.43 |
7 | - | 19.2 | 59 μM | - |
*Percentage inhibition at 100 μM.
- Compound 7 (dotinurad) emerged as the lead candidate due to balanced UUI potency (IC₅₀ = 19.2 μM) and reduced MRP4 interaction (IC₅₀ = 59 μM), minimizing renal tubular toxicity .
Pharmacokinetic Reactions
This compound undergoes hepatic metabolism and renal excretion, with minimal urinary excretion of the parent compound. Pharmacokinetic studies in rats revealed:
Table 2: Pharmacokinetic Profiles of this compound and Comparators
Compound | Cₘₐₓ (μg/mL) | Urinary Excretion (%) |
---|---|---|
2g | 1.36 | 0.35 |
7 | 3.81 | 0.6 |
BBR | 4.42 | 0 |
- Cₘₐₓ (maximum plasma concentration) for this compound (3.81 μg/mL) indicates efficient absorption.
- Low urinary excretion (0.6%) suggests extensive hepatic metabolism, likely via glucuronidation or sulfation .
Metabolic Stability and Enzyme Interactions
This compound exhibits weak inhibition of cytochrome P450 (CYP) enzymes, reducing drug-drug interaction risks:
Table 3: CYP2C9 Inhibition Activity
Compound | CYP2C9 IC₅₀ (μM) |
---|---|
2g | Not reported |
7 | 57 |
BBR | 0.041 |
- This compound’s CYP2C9 inhibition (IC₅₀ = 57 μM) is negligible compared to benzbromarone (BBR), enhancing its safety profile .
Mechanistic Interactions with Urate Transporters
This compound selectively inhibits URAT1, a key transporter in renal urate reabsorption, without affecting organic anion transporters (OAT1/OAT3) or ABCG2:
- URAT1 Inhibition : IC₅₀ = 19.2 μM .
- ABCG2/OAT Selectivity : Reduces off-target effects on indoxyl sulfate excretion, mitigating renal and cardiovascular risks .
Long-Term Stability and Excretion
In a 58-week clinical trial, this compound demonstrated stable pharmacokinetics:
- Half-life : ~10 hours, consistent across age and renal/hepatic function subgroups .
- Excretion : Primarily fecal (>90%), with renal clearance contributing <1% of unchanged drug .
Table 4: Dose-Dependent Serum Uric Acid Reduction
Dose (mg/day) | % Reduction (Mean ± SD) | Target Achievement (<6 mg/dL) |
---|---|---|
0.5 | 21.81 ± 11.35% | 60% |
2 | 42.66 ± 13.16% | 80–90% |
4 | 61.09 ± 8.75% | >95% |
Wissenschaftliche Forschungsanwendungen
Hyperuricemia and Gout Management
Dotinurad has been primarily studied for its efficacy in managing hyperuricemia, particularly in patients with gout. Several clinical trials have demonstrated its ability to significantly lower serum uric acid levels:
- Phase 2 Studies : A randomized, multicenter, double-blind study involving 200 Japanese patients showed that this compound effectively reduced serum uric acid levels across various dosages (0.5 mg to 4 mg). The highest dose resulted in a mean percent change of 61.09% from baseline, with 100% of patients achieving a serum uric acid level ≤ 6.0 mg/dL .
- Meta-Analysis : A systematic review highlighted that this compound consistently outperformed placebo in achieving target serum uric acid levels. For example, the relative risk for achieving desired levels with this compound was significantly higher compared to placebo across all tested dosages .
Impact on Comorbid Conditions
Recent studies have explored the effects of this compound beyond uric acid lowering:
- Diabetic Kidney Disease : A prospective study is underway to assess the efficacy of switching from febuxostat to this compound in hyperuricemic patients with type 2 diabetic kidney disease. Preliminary findings suggest that this compound may improve renal function markers while effectively lowering serum urate .
- Hypertension : Another study examined the effects of this compound on patients with hyperuricemia and treated hypertension. This compound therapy resulted in a significant reduction of serum uric acid levels and showed potential benefits on arterial stiffness and oxidative stress markers after 24 weeks of treatment .
Pharmacokinetic Studies
Pharmacokinetic evaluations indicate that this compound has a comparable safety and pharmacokinetic profile in both Japanese and U.S. populations, with no severe adverse events reported across multiple doses (1 mg, 2 mg, and 4 mg) during clinical trials .
Study Type | Population | Dosage Range | Key Findings |
---|---|---|---|
Phase 1 Trial | Healthy Volunteers | 1-4 mg | Safe and well-tolerated; comparable PK profile |
Phase 2 Trial | Hyperuricemic Patients | 0.5-4 mg | Significant reduction in serum uric acid levels |
Hypertension Study | Hyperuricemic Patients | 0.5-2 mg | Reduction in arterial stiffness and oxidative stress |
Wirkmechanismus
Dotinurad exerts its effects by selectively inhibiting the urate transporter 1 located on the apical surface of renal proximal tubular cells. This inhibition prevents the reabsorption of urate, leading to increased urate excretion in the urine. The molecular target of this compound is the urate transporter 1, and the pathway involved includes the regulation of urate homeostasis in the kidneys .
Vergleich Mit ähnlichen Verbindungen
Benzbromarone: Another urate-lowering agent that inhibits urate transporter 1 but has a different chemical structure.
Febuxostat: A xanthine oxidase inhibitor that reduces uric acid production rather than increasing its excretion.
Lesinurad: A urate transporter 1 inhibitor similar to Dotinurad but with different pharmacokinetic properties
Uniqueness of this compound: this compound is unique due to its high selectivity for urate transporter 1, which minimizes off-target effects and enhances its efficacy in lowering serum urate levels. Additionally, it has shown effectiveness in patients with mild to moderate renal impairment, making it a versatile option for a broader patient population .
Biologische Aktivität
Dotinurad, also known as FYU-981, is a novel selective urate reabsorption inhibitor (SURI) primarily developed for the management of hyperuricemia associated with gout. Its mechanism of action involves the selective inhibition of urate transporter 1 (URAT1), which plays a critical role in uric acid reabsorption in the kidneys. This article provides a comprehensive overview of the biological activity of this compound, including pharmacological evaluations, clinical efficacy, and safety profiles based on diverse research studies.
This compound selectively inhibits URAT1 with minimal effects on other urate transporters such as ABCG2 and OAT1/3. This selectivity is significant as it allows for effective lowering of serum uric acid levels while reducing the risk of adverse effects associated with broader inhibition of urate transporters. In pharmacological evaluations, this compound demonstrated a higher selectivity for URAT1 compared to other uricosuric agents like benzbromarone and lesinurad, which have broader inhibitory profiles .
Pharmacological Evaluations
In a study involving Cebus monkeys, this compound was administered at doses ranging from 1 to 30 mg/kg. Results indicated a dose-dependent decrease in plasma urate levels and an increase in fractional excretion of urate (FEUA). In contrast, benzbromarone showed only modest effects at the same dosage .
Table 1: Inhibitory Effects of this compound on Urate Transporters
Transporter | IC50 Value (mM) | Selectivity |
---|---|---|
URAT1 | 0.0372 | High |
ABCG2 | 4.16 | Low |
OAT1 | 4.08 | Low |
OAT3 | 1.32 | Low |
Clinical Efficacy
Several clinical trials have evaluated the efficacy of this compound in lowering serum uric acid levels. A pooled analysis from multiple studies involving hypertensive patients with gout or asymptomatic hyperuricemia showed that:
- At a dose of 2 mg, the percent change in serum uric acid was 42.17 ± 12.42% .
- At a dose of 4 mg, this change increased to 60.42 ± 8.03% .
- The percentage of patients achieving a serum uric acid level of ≤6.0 mg/dL was 82.8% for the 2 mg group and 100% for the 4 mg group .
Table 2: Summary of Clinical Trial Results
Dose (mg) | Percent Change in Serum Uric Acid (%) | Patients Achieving ≤6.0 mg/dL (%) |
---|---|---|
0.5 | 21.81 | 23.1 |
1 | 33.77 | 65.9 |
2 | 42.66 | 74.4 |
4 | 61.09 | 100 |
Safety Profile
The safety profile of this compound has been evaluated across various studies, with findings indicating that it is generally well-tolerated. In Phase I clinical trials involving healthy volunteers, no severe adverse events were reported at doses up to 4 mg . Furthermore, long-term studies showed no significant increase in adverse events with dose escalation .
Case Studies
A retrospective analysis involving patients with chronic kidney disease (CKD) and hyperuricemia indicated that this compound not only lowered uric acid levels but also potentially attenuated renal function decline . This finding is particularly relevant given the high prevalence of gout among patients with CKD.
Eigenschaften
IUPAC Name |
(3,5-dichloro-4-hydroxyphenyl)-(1,1-dioxo-2H-1,3-benzothiazol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4S/c15-9-5-8(6-10(16)13(9)18)14(19)17-7-22(20,21)12-4-2-1-3-11(12)17/h1-6,18H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFLAIHEELWYGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C2=CC=CC=C2S1(=O)=O)C(=O)C3=CC(=C(C(=C3)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1285572-51-1 | |
Record name | Dotinurad [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285572511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dotinurad | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16145 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DOTINURAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305EB53128 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q1: What is the primary molecular target of dotinurad?
A1: this compound selectively inhibits urate transporter 1 (URAT1) [, , , , , , , , , , , ], a transporter protein primarily expressed in the kidneys.
Q2: How does this compound exert its uricosuric effect?
A2: By selectively inhibiting URAT1 in renal proximal tubules, this compound reduces uric acid reabsorption back into the bloodstream, leading to increased urinary excretion of uric acid [, , , , , , , , , ].
Q3: Does this compound exhibit any trans-inhibition effects on URAT1?
A3: Yes, research suggests this compound displays a trans-inhibition effect on URAT1 [, ]. This means intracellularly accumulated this compound can further inhibit URAT1 activity, contributing to its potent uricosuric effect.
Q4: How does the uricosuric effect of this compound compare to other uricosuric agents?
A4: this compound exhibits higher selectivity for URAT1 compared to other uricosuric agents like benzbromarone, lesinurad, and probenecid []. This selectivity translates to a greater reduction in plasma urate levels at lower doses compared to these agents [, , , , ].
Q5: Does this compound affect the activity of other uric acid transporters?
A5: this compound demonstrates minimal to no effect on other uric acid transporters such as GLUT9, ABCG2, and OAT1/3, unlike some other uricosuric agents [, , , , , ].
Q6: Does this compound's inhibition of URAT1 have any impact on glucose reabsorption?
A6: Research suggests that the increased urinary uric acid caused by this compound's inhibition of URAT1 might compete with glucose for transport via GLUT9, potentially reducing glucose reabsorption [].
Q7: What is the role of Histidine 142 (H142) and Arginine 487 (R487) in this compound's interaction with URAT1?
A7: Studies indicate that H142 and R487 are crucial residues in URAT1 that contribute to this compound's selectivity []. Mutations in these residues significantly reduce this compound's binding affinity for URAT1.
Q8: How does this compound interact with H142 in URAT1?
A8: It is suggested that the phenyl-hydroxyl group of this compound forms a hydrogen bond with H142, contributing significantly to its binding affinity []. This interaction is crucial for this compound's inhibitory activity.
Q9: What is the molecular formula of this compound?
A9: The molecular formula of this compound is C14H7Cl2NO4S [].
Q10: What is the molecular weight of this compound?
A10: The molecular weight of this compound is 356.18 g/mol [].
Q11: How is this compound metabolized in humans?
A11: Orally administered this compound is primarily metabolized into glucuronide and sulfate conjugates in the liver [].
Q12: Which enzymes are primarily involved in this compound metabolism?
A12: this compound glucuronidation is mainly catalyzed by UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, UGT1A3, UGT1A9, and UGT2B7 []. Sulfation is catalyzed by various sulfotransferase (SULT) isoforms, including SULT1B1 and SULT1A3 [].
Q13: How is this compound primarily excreted?
A13: this compound is mainly excreted in urine as glucuronide and sulfate conjugates [].
Q14: How is this compound absorbed after oral administration?
A14: this compound exhibits rapid absorption following oral administration [].
Q15: Is this compound's exposure dose-proportional?
A15: Yes, within the tested dose ranges (0.5–20 mg), this compound demonstrates dose-proportional exposure after a single dose [].
Q16: How does this compound's effect on serum uric acid and renal urate excretion correlate with dose escalation?
A16: Both serum uric acid reduction and renal urate excretion increase with this compound dose escalation, but this effect appears to reach saturation at doses above 5 mg [].
Q17: What cell-based models have been used to investigate this compound's mechanism of action?
A17: Researchers have utilized URAT1-expressing Madin-Darby Canine Kidney (MDCK) cells and Xenopus oocytes to study this compound's inhibitory effects on URAT1 [].
Q18: Which animal models have been used to evaluate this compound's efficacy?
A18: Studies in Cebus monkeys demonstrated that this compound effectively decreased plasma urate levels in a dose-dependent manner [, ]. Additionally, studies in rats have been conducted to evaluate this compound's effect on renal uric acid handling and potential drug-drug interactions [, ].
Q19: What are the key findings from clinical trials evaluating this compound's efficacy and safety?
A19: Clinical trials have demonstrated this compound's efficacy in reducing serum uric acid levels in hyperuricemic patients with or without gout [, , , , , , , , , , , , , , , , , , , ]. Studies also suggest its potential in improving renal function in specific patient populations [, , , , , ]. Additionally, this compound has shown a favorable safety profile, with no significant liver injury risk observed in clinical trials [, , , ].
Q20: What is the safety profile of this compound based on preclinical and clinical data?
A20: Preclinical studies indicated a lower risk of mitochondrial toxicity and drug-induced liver injury compared to benzbromarone []. Clinical trials have consistently shown a favorable safety profile for this compound, with no increased risk of liver injury observed [, , , ].
Q21: Does this compound pose a significant drug-drug interaction risk?
A21: this compound exhibits weak inhibition of cytochrome P450 (CYP) enzymes and is considered to have a low risk of clinically significant drug-drug interactions at therapeutic doses [, ]. Studies also suggest a minimal risk of interactions mediated by OAT1 and MRP2 [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.